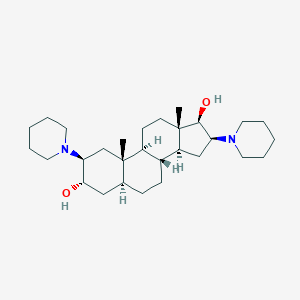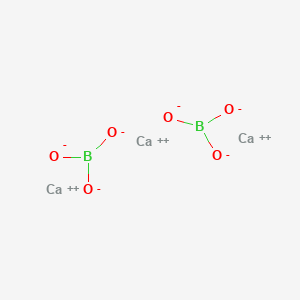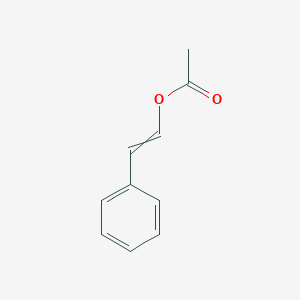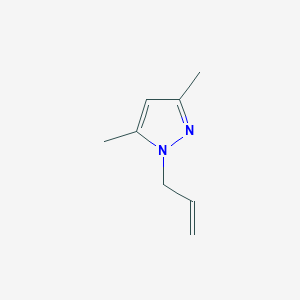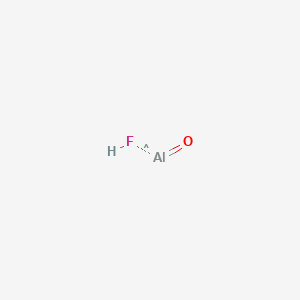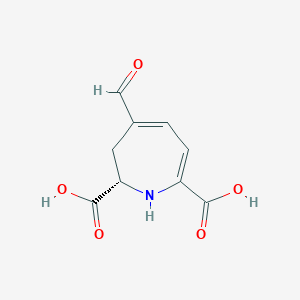
(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid, also known as FDA, is a cyclic amino acid derivative that has been studied for its potential use in various fields of scientific research.
Aplicaciones Científicas De Investigación
Heterocyclic Ring Synthesis
A study by Zhu, Zhao, and Wang (2015) demonstrates a new strategy to construct 2,3-dihydro-1H-azepine heterocyclic rings, utilizing tertiary enamides that contain a formyl group. This method is highly efficient and scalable, offering a range of derivative yields. It highlights the potential of (2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid in synthesizing diverse heterocyclic compounds under mild conditions (Zhu, Zhao, & Wang, 2015).
Ring Expansion and Contraction
Yamaguchi et al. (1997) explored ring expansion in derivatives of dihydrofuran, leading to the formation of compounds like 4,7-dihydro-6-methyloxepin-2,3-dicarboxylic anhydride. This research indicates the potential for manipulating the ring structures of compounds related to (2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid (Yamaguchi et al., 1997).
Synthesis of Azepine Derivatives
Masaki, Fukui, and Kita (1977) presented a method for synthesizing 2-alkoxy-3H-azepines, indicating the versatility of azepine compounds, which are structurally related to (2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid, in chemical synthesis (Masaki, Fukui, & Kita, 1977).
Propiedades
Número CAS |
12624-18-9 |
|---|---|
Nombre del producto |
(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid |
Fórmula molecular |
C9H9NO5 |
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid |
InChI |
InChI=1S/C9H9NO5/c11-4-5-1-2-6(8(12)13)10-7(3-5)9(14)15/h1-2,4,7,10H,3H2,(H,12,13)(H,14,15)/t7-/m0/s1 |
Clave InChI |
SRDYVCBFNUJKKW-ZETCQYMHSA-N |
SMILES isomérico |
C1[C@H](NC(=CC=C1C=O)C(=O)O)C(=O)O |
SMILES |
C1C(NC(=CC=C1C=O)C(=O)O)C(=O)O |
SMILES canónico |
C1C(NC(=CC=C1C=O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



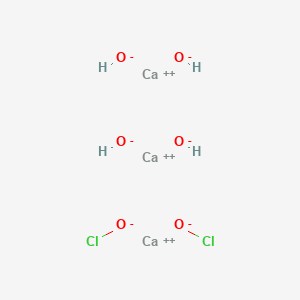
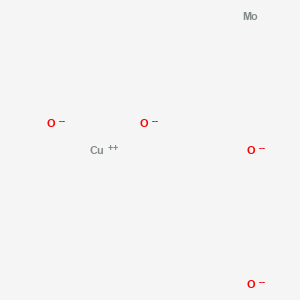
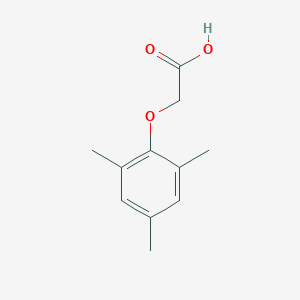
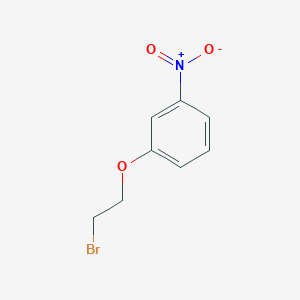

![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)
